[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
説明
ATRA-BA hybrid is a mutual prodrug form of all-trans retinoic acid (ATRA; ) and butyric acid (BA; ). ATRA-BA hybrid is cleaved to release ATRA and BA in isolated mouse plasma. It inhibits the growth of MDA-MB-231 breast and PC3 prostate cancer cells with GI50 values of 0.01 and 1.02 µM, respectively. ATRA-BA (20 µM) has 15-fold greater antiproliferative activity in PC3 cells compared to an equimolar concentration of ATRA and BA.
作用機序
Target of Action
ATRA-BA Hybrid is a mutual prodrug of all-trans-retinoic acid (ATRA) and butyric acid (BA) . The primary targets of ATRA-BA Hybrid are the retinoic acid receptors (RARs) and histone deacetylases (HDACs) .
Mode of Action
ATRA-BA Hybrid interacts with its targets by binding to RARs and inhibiting HDACs . This interaction leads to the activation of RAR-dependent transcription and the inhibition of HDAC activity , respectively. These changes result in the induction of cell differentiation and apoptosis .
Biochemical Pathways
The biochemical pathways affected by ATRA-BA Hybrid involve the retinoic acid signaling pathway and the histone acetylation pathway . The activation of RARs by ATRA-BA Hybrid leads to the transcription of genes involved in cell differentiation . The inhibition of HDACs results in increased histone acetylation, leading to changes in gene expression that promote cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that the compound is a more permeant mutual prodrug designed to facilitate cellular uptake and synergize the cancer-killing potency of atra and ba
Result of Action
The molecular and cellular effects of ATRA-BA Hybrid’s action include the induction of cell differentiation and apoptosis . These effects can lead to the inhibition of tumor growth . In particular, ATRA-BA Hybrid has been shown to inhibit the growth of MDA-MB-231 breast and PC3 prostate cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ATRA-BA Hybrid. For example, the tumor microenvironment can affect the compound’s anti-tumor activity . Additionally, ATRA-BA Hybrid’s activity can be influenced by the immune system
特性
IUPAC Name |
[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40O4/c1-7-10-29(32)34-22-26-15-17-27(18-16-26)35-30(33)21-24(3)12-8-11-23(2)14-19-28-25(4)13-9-20-31(28,5)6/h8,11-12,14-19,21H,7,9-10,13,20,22H2,1-6H3/b12-8+,19-14+,23-11+,24-21+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDELUZOQMHQHNF-PFLGVXPYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OCC1=CC=C(C=C1)OC(=O)C=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)OCC1=CC=C(C=C1)OC(=O)/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(CCCC2(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。